
Ramipril EP Impurity C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La síntesis de la Impureza C de Ramipril EP involucra múltiples pasos, incluido el uso de cromatografía líquida de alta resolución (HPLC) para la purificación . La ruta sintética generalmente implica la reacción de reactivos específicos en condiciones controladas para lograr el compuesto deseado. Los métodos de producción industrial se enfocan en optimizar el rendimiento y la pureza mientras se adhieren a las pautas regulatorias .
Análisis De Reacciones Químicas
La Impureza C de Ramipril EP se somete a varias reacciones químicas, incluida la hidrólisis y la ciclización. Los reactivos comunes utilizados en estas reacciones incluyen metanol, acetonitrilo, ácido trifluoroacético y amoníaco . Los principales productos formados a partir de estas reacciones son típicamente productos de degradación del Ramipril, como el diácido de Ramipril y la diketopiperazina .
Aplicaciones Científicas De Investigación
Overview
Ramipril EP Impurity C, also known as Cyclohexyl Ramipril Analog HCl or Hexahydro Ramipril Hydrochloride, is a significant compound in pharmaceutical research and quality control associated with Ramipril, an angiotensin-converting enzyme (ACE) inhibitor. This impurity is classified under the European Pharmacopoeia and plays a crucial role in ensuring the quality and efficacy of Ramipril formulations.
Quality Control and Assurance
1. Monitoring Impurity Levels:
this compound is primarily used for monitoring and controlling impurity levels in Ramipril formulations. It serves as a working standard or secondary reference standard during the production process to comply with International Council for Harmonisation (ICH) guidelines .
2. Quality Control Testing:
The compound is essential in Quality Control (QC) and Quality Assurance (QA) processes. It helps pharmaceutical companies ensure that their products meet the required purity standards before reaching the market. The presence of impurities can affect the therapeutic efficacy and safety of medications, making this monitoring critical .
Regulatory Compliance
1. Abbreviated New Drug Application (ANDA):
this compound is utilized in the ANDA filing process with the FDA. This application is crucial for generic drug manufacturers seeking approval to market their versions of Ramipril, ensuring that they meet the same quality standards as the original product .
2. Toxicity Studies:
The impurity is also employed in toxicity studies related to Ramipril formulations. Understanding the toxicological profile of impurities is vital for assessing the safety of pharmaceutical products .
Research and Development
1. Method Development for Impurity Analysis:
Recent studies have focused on developing precise methods for analyzing Ramipril and its impurities, including this compound. High-Performance Liquid Chromatography (HPLC) techniques have been optimized to detect and quantify this impurity effectively, ensuring that formulations remain within acceptable limits .
2. Stability Studies:
Research has indicated that Ramipril formulations can degrade over time, leading to increased levels of impurities like this compound. Stability studies are conducted to understand how storage conditions affect impurity levels, which is critical for maintaining product potency throughout its shelf life .
Case Studies
1. HPLC Method Validation:
A case study demonstrated the validation of an HPLC method for determining impurities in Ramipril tablets, including this compound. The method showed high specificity and accuracy, confirming its suitability for routine analysis in quality control laboratories .
2. Stability Testing Results:
Another study assessed the stability of Ramipril formulations under various environmental conditions. The results highlighted that specific storage conditions significantly impacted impurity levels, necessitating careful monitoring to ensure compliance with pharmacopoeial standards .
Mecanismo De Acción
Si bien la Impureza C de Ramipril EP en sí no tiene un efecto terapéutico directo, está estructuralmente relacionada con el Ramipril, que inhibe el sistema renina-angiotensina-aldosterona (RAAS) al unirse e inhibir la ECA. Esto evita la conversión de angiotensina I en angiotensina II, lo que lleva a una reducción de la presión arterial y una disminución del riesgo cardiovascular .
Comparación Con Compuestos Similares
La Impureza C de Ramipril EP se puede comparar con otras impurezas y compuestos relacionados como las impurezas A, B, D y E de Ramipril . Cada uno de estos compuestos tiene características estructurales y vías de degradación únicas. La singularidad de la Impureza C de Ramipril EP radica en su configuración estructural específica y su papel en el control de calidad del Ramipril .
Actividad Biológica
Ramipril EP Impurity C, also known as Cyclohexyl Ramipril Analog HCl, is a compound related to the angiotensin-converting enzyme (ACE) inhibitor ramipril. The compound is primarily utilized in pharmaceutical quality control and research settings to monitor impurity levels in ramipril formulations. Despite its role as an impurity, understanding its biological activity is crucial for assessing the safety and efficacy of ramipril products.
- CAS Number : 99742-35-5
- Molecular Formula : C23H39ClN2O5
- Molecular Weight : 459.02 g/mol
- Synonyms : Cyclohexyl Ramipril Analog HCl, Hexahydro Ramipril Hydrochloride
Biological Activity Overview
The biological activity of this compound can be inferred from studies on ramipril and its metabolites. As an ACE inhibitor, ramipril exerts significant effects on the renin-angiotensin-aldosterone system (RAAS), which plays a critical role in blood pressure regulation and fluid balance.
Ramipril and its active metabolite, ramiprilat, inhibit ACE, leading to:
- Decreased formation of angiotensin II, a potent vasoconstrictor.
- Reduced sympathetic nervous system activity.
- Increased bradykinin levels, which can cause vasodilation but may also lead to side effects such as cough.
Mutagenicity Studies
Recent studies have raised concerns regarding the mutagenic potential of ACE inhibitors, including ramipril and its impurities. A study focused on the nitroso-metabolites of ramipril indicated that these compounds did not induce point mutations in bacterial assays (Ames test), suggesting a lower risk of mutagenicity under certain conditions . However, the potential for nitrosation and subsequent DNA alkylation remains a topic of investigation.
Pharmacological Effects
Research indicates that ramipril's pharmacological effects extend beyond blood pressure control. For instance:
- Cardiovascular Benefits : Ramipril has shown efficacy in reducing mortality rates in patients post-myocardial infarction and improving heart failure outcomes .
- Renal Protection : It has been noted for its ability to decrease urinary albumin excretion in diabetic nephropathy patients .
Case Studies
- Impact on Cancer Incidence : A pilot study suggested that ACE inhibitors could potentially increase cancer risk due to their metabolic byproducts. This study highlighted the need for further safety assessments regarding drug nitrosation processes .
- Clinical Efficacy : In large-scale trials, ramipril demonstrated significant antihypertensive effects comparable to other ACE inhibitors and beta-blockers, reinforcing its clinical utility .
Data Table
Parameter | This compound | Ramipril |
---|---|---|
CAS Number | 99742-35-5 | 87333-19-5 |
Molecular Weight | 459.02 g/mol | 416.54 g/mol |
Mechanism of Action | ACE Inhibition | ACE Inhibition |
Clinical Uses | Quality Control | Hypertension, Heart Failure |
Mutagenicity | Low (Ames Test) | Not established |
Renal Protection | Not studied | Yes |
Propiedades
IUPAC Name |
1-[2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h15-20,24H,3-14H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDFEBRIUVBHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.